2-(5-Fluoro-2-methoxy-phenoxy)ethylazide

Description

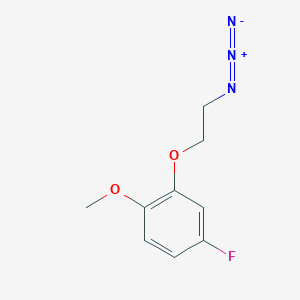

2-(5-Fluoro-2-methoxy-phenoxy)ethylazide is an organic compound with the molecular formula C₉H₁₀FN₃O₂ and a molecular weight of 211.2 g/mol. Its structure consists of an ethylazide group (-CH₂CH₂N₃) attached to a substituted phenoxy ring featuring a fluorine atom at the 5-position and a methoxy group at the 2-position. The fluorine atom introduces electron-withdrawing effects, while the methoxy group provides electron-donating resonance stabilization. This combination of substituents influences the compound’s electronic properties, solubility, and reactivity, making it suitable for applications in click chemistry, polymer synthesis, and as a precursor for bioactive molecules.

Properties

Molecular Formula |

C9H10FN3O2 |

|---|---|

Molecular Weight |

211.19 g/mol |

IUPAC Name |

2-(2-azidoethoxy)-4-fluoro-1-methoxybenzene |

InChI |

InChI=1S/C9H10FN3O2/c1-14-8-3-2-7(10)6-9(8)15-5-4-12-13-11/h2-3,6H,4-5H2,1H3 |

InChI Key |

QUUAGCHLCNNFCB-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C=C1)F)OCCN=[N+]=[N-] |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Comparative Analysis of Ethylazide Derivatives

Key Findings:

Substituent Effects on Reactivity: The 5-fluoro-2-methoxy-phenoxy group in the target compound enhances aromatic stability and electron modulation, favoring regioselective click reactions compared to aliphatic analogues like 2-(4-morpholino)ethylazide . Carbohydrate-substituted ethylazides (e.g., 2-(α-L-fucopyranosyl)ethylazide) exhibit biocompatibility but require complex synthetic routes due to stereochemistry, unlike the straightforward synthesis of aromatic derivatives .

Solubility and Application Scope: Hydrophilic substituents (e.g., morpholino, carbohydrates) improve water solubility, enabling biological applications. In contrast, aromatic substituents (e.g., phenoxy groups) enhance compatibility with organic solvents, making them ideal for materials science .

Synthetic Accessibility: Unsubstituted ethylazide (C₂H₅N₃) is highly reactive but hazardous, limiting its use to controlled environments like gas-phase deposition . The target compound’s synthesis likely involves nucleophilic substitution of a brominated precursor with NaN₃, a method shared with 2-(3,4-dimethylphenoxy)ethylazide .

Thermal and Chemical Stability: Aromatic substituents (e.g., phenoxy groups) stabilize the azide moiety against decomposition, contrasting with carbohydrate-based derivatives, which may degrade under acidic conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.